molecular formula C21H18F2N2OS B6480951 1-(4-fluorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 1223795-71-8

1-(4-fluorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

Cat. No.: B6480951
CAS No.: 1223795-71-8
M. Wt: 384.4 g/mol
InChI Key: QBHKVSJDFJPGEG-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a spirocyclic compound featuring a 1,4-diazaspiro[4.5]decene core substituted with a 4-fluorobenzoyl group at position 1 and a 4-fluorophenyl group at position 2. The sulfur atom at position 2 (as a thione group) and the spirocyclic architecture contribute to its unique electronic and steric properties. This compound shares structural motifs with bioactive molecules, particularly those targeting neurological or antimicrobial pathways, though its specific pharmacological profile remains understudied .

Properties

IUPAC Name

(4-fluorophenyl)-[2-(4-fluorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N2OS/c22-16-8-4-14(5-9-16)18-20(27)25(21(24-18)12-2-1-3-13-21)19(26)15-6-10-17(23)11-7-15/h4-11H,1-3,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBHKVSJDFJPGEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N=C(C(=S)N2C(=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-fluorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C19H16F2N2S
  • Molecular Weight : 348.41 g/mol

Antipsychotic Properties

Recent studies have indicated that compounds similar to this compound exhibit promising antipsychotic activity. For instance, related structures have been shown to affect dopaminergic pathways, which are crucial in the treatment of schizophrenia and other psychotic disorders.

A study highlighted that certain triazaspiro compounds demonstrated antipsychotic profiles in behavioral pharmacological tests. These findings suggest that modifications to the phenyl moiety can significantly influence the efficacy and side effect profile of such compounds .

The proposed mechanism involves modulation of neurotransmitter systems, particularly dopamine and serotonin receptors. The presence of fluorine atoms in the structure may enhance binding affinity and selectivity for these receptors, potentially leading to reduced side effects compared to traditional antipsychotics like haloperidol.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this class of compounds. Key observations include:

  • Fluorine Substitution : The incorporation of fluorine atoms at specific positions on the aromatic rings has been correlated with increased potency and selectivity for target receptors.
  • Spirocyclic Framework : The unique spiro structure contributes to conformational rigidity, which may enhance receptor binding stability.

Case Studies

Several studies have investigated the biological activity of related diazaspiro compounds:

  • Study on Antipsychotic Effects : A comparative analysis of various spiro compounds showed that modifications at the nitrogen sites influence both efficacy and side effects in animal models. For example, certain derivatives exhibited significant separation between doses required for therapeutic effects versus those causing extrapyramidal symptoms (EPS) .
  • Behavioral Tests : In behavioral tests using rat models, compounds with similar structures demonstrated effective suppression of self-stimulation behaviors indicative of antipsychotic potential without significant catalepsy at therapeutic doses .

Data Table: Summary of Biological Activities

Compound NameActivity TypeKey FindingsReference
This compoundAntipsychoticModulates dopamine receptors; reduced EPS risk
Related Triazaspiro CompoundsAntipsychoticEffective in behavioral models; favorable SAR

Comparison with Similar Compounds

Table 1: Comparison of Key Structural Analogues

Compound Name Substituents (Position 1/Position 3) Molecular Formula Molecular Weight (g/mol) Key Features Reference
1-(4-Fluorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione 4-Fluorobenzoyl / 4-Fluorophenyl C₂₂H₁₉F₂N₂OS 400.46 Dual fluorine substitution, planar spirocore
3-(4-Bromophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione 4-Fluorobenzoyl / 4-Bromophenyl C₂₂H₁₉BrFN₂OS 461.37 Bromine enhances lipophilicity
3-(4-Bromophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione 4-Methoxybenzoyl / 4-Bromophenyl C₂₂H₂₁BrN₂O₂S 457.39 Methoxy group increases electron density
2-[Bis(4-fluorophenyl)methyl]-2,7-diazaspiro[4.5]decan-10-one Bis(4-fluorophenyl)methyl / Ketone C₂₀H₁₉F₂N₂O 356.38 Dual fluorine, DAT inhibitor activity

Key Observations:

Fluorine vs. Fluorine’s electronegativity stabilizes aromatic rings, influencing binding interactions in biological targets .

Spirocyclic Core Modifications :

  • The 2,7-diazaspiro[4.5]decan-10-one derivative (Table 1) demonstrates that altering the core heteroatom positions (e.g., nitrogen at position 7 vs. 4) can confer dopamine transporter (DAT) inhibition, suggesting structural flexibility for diverse bioactivity .

Structure-Activity Relationship (SAR) Trends

Table 2: Substituent Effects on Bioactivity (Hypothetical Projection Based on Analogues)

Substituent (Position 1) Substituent (Position 3) Predicted Effect on Bioactivity Basis of Inference
4-Fluorobenzoyl 4-Fluorophenyl Moderate activity (balanced lipophilicity) Comparative analysis with bromo/methoxy
4-Methoxybenzoyl 4-Bromophenyl Reduced activity (electron-donating groups) Chalcone SAR trends
4-Fluorobenzoyl 4-Bromophenyl Enhanced activity (lipophilic bulk) Bromine’s role in binding pockets

SAR Notes:

  • Electron-Withdrawing Groups : Fluorine or bromine at position 3 may enhance target binding through hydrophobic or halogen-bonding interactions, as seen in chalcone derivatives .
  • Planarity vs. Puckering : The spirocyclic core’s planarity (evident in isostructural compounds) likely reduces steric hindrance, favoring interactions with flat binding sites .

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